molecular formula C4H11NaO4P B143348 Sodium diethyl phosphate CAS No. 2870-30-6

Sodium diethyl phosphate

Cat. No.: B143348
CAS No.: 2870-30-6
M. Wt: 177.09 g/mol
InChI Key: HXWUTZZCDWPVAR-UHFFFAOYSA-N
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Description

Sodium diethyl phosphate is an organophosphorus compound with the chemical formula C4H10NaO4P. It is a sodium salt of diethyl phosphate, characterized by its white to off-white solid appearance. This compound is slightly soluble in water and methanol and is primarily used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium diethyl phosphate can be synthesized through the esterification of phosphoric acid with ethanol, followed by neutralization with sodium hydroxide. The general reaction is as follows: [ \text{H}_3\text{PO}_4 + 2 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{POH} + 2 \text{H}_2\text{O} ] [ (\text{C}_2\text{H}_5\text{O})_2\text{POH} + \text{NaOH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{PONa} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting diethyl phosphite with sodium hydroxide under controlled conditions. The reaction is typically carried out in a solvent such as toluene to facilitate the separation of the product .

Types of Reactions:

    Hydrolysis: this compound undergoes hydrolysis to form diethyl phosphate and sodium hydroxide.

    Substitution: It can participate in substitution reactions where the ethoxy groups are replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Substitution: Various nucleophiles such as amines or alcohols under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or molecular iodine.

Major Products:

    Hydrolysis: Diethyl phosphate and sodium hydroxide.

    Substitution: Phosphoramidates or phosphonates depending on the nucleophile.

    Oxidation: Phosphoric acid derivatives

Scientific Research Applications

Sodium diethyl phosphate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of sodium diethyl phosphate involves its ability to act as a phosphorylating agent. It targets hydroxyl and amino groups in molecules, facilitating the formation of phosphate esters. This activity is crucial in biochemical pathways where phosphorylation is a key regulatory mechanism .

Comparison with Similar Compounds

  • Diethyl phosphite
  • Triethyl phosphate
  • Sodium dihydrogen phosphate

Comparison:

This compound stands out due to its balanced reactivity and solubility, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

2870-30-6

Molecular Formula

C4H11NaO4P

Molecular Weight

177.09 g/mol

IUPAC Name

sodium;diethyl phosphate

InChI

InChI=1S/C4H11O4P.Na/c1-3-7-9(5,6)8-4-2;/h3-4H2,1-2H3,(H,5,6);

InChI Key

HXWUTZZCDWPVAR-UHFFFAOYSA-N

SMILES

CCOP(=O)([O-])OCC.[Na+]

Isomeric SMILES

CCOP(=O)([O-])OCC.[Na+]

Canonical SMILES

CCOP(=O)(O)OCC.[Na]

Key on ui other cas no.

2870-30-6

Related CAS

598-02-7 (Parent)

Synonyms

Phosphoric Acid Diethyl Ester Sodium Salt;  Ethyl Sodium Phosphate;  Diethyl Sodium Phosphate;  Sodium Diethyl Phosphate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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